Welcome to the BenchChem Online Store!
molecular formula C11H11NO4 B1310394 2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one CAS No. 2107-85-9

2-hydroxyimino-5,6-dimethoxy-3H-inden-1-one

Cat. No. B1310394
M. Wt: 221.21 g/mol
InChI Key: AXBBGHFTZOZJHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06114391

Procedure details

A solution of 5,6-dimethoxy-2-hydroxyimino-1-indanone (0.27 moles, 6 g) in glacial acetic acid (500 ml) is added with 96% sulfuric acid (3.3 ml) and 10% Pd/C (1.5 g). The mixture is hydrogenated in a Parr apparatus (r.t., 35 psi). When the hydrogen absorption ceases, the catalyst is filtered off through celite, washing with methanol (70 ml). The solution is evaporated to dryness, to obtain a white solid which is dissolved in water, then extracted with ethyl acetate (2×70 ml). The aqueous solution is alkalinized with a 1M sodium hydroxide solution to pH=8-8.5. The product is extracted with methylene chloride (2×70 ml). The organic solution is dried over sodium sulfate and evaporated under vacuum to obtain the solid product. Yield: 4.6 g (88.5%)
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[C:8](=O)[C:7](=[N:15]O)[CH2:6]2.S(=O)(=O)(O)O>C(O)(=O)C.O.[Pd]>[CH3:13][O:12][C:11]1[CH:10]=[C:9]2[C:5](=[CH:4][C:3]=1[O:2][CH3:1])[CH2:6][CH:7]([NH2:15])[CH2:8]2

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC=1C=C2CC(C(C2=CC1OC)=O)=NO
Name
Quantity
3.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated in a Parr apparatus (r.t., 35 psi)
CUSTOM
Type
CUSTOM
Details
When the hydrogen absorption ceases
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off through celite
WASH
Type
WASH
Details
washing with methanol (70 ml)
CUSTOM
Type
CUSTOM
Details
The solution is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a white solid which
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×70 ml)
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with methylene chloride (2×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain the solid product

Outcomes

Product
Name
Type
Smiles
COC=1C=C2CC(CC2=CC1OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.